molecular formula C21H25N5O3 B2862023 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1207007-55-3

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2862023
CAS No.: 1207007-55-3
M. Wt: 395.463
InChI Key: BHKUIODOZNRRMO-UHFFFAOYSA-N
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Description

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Attachment of the Piperazine Ring: The benzimidazole derivative is then reacted with a piperazine derivative, often through nucleophilic substitution reactions.

    Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the piperazine intermediate with 3,4-dimethoxyphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Catalysts and automated systems may be employed to enhance reaction efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of a wide range of derivatives with potential commercial applications.

Mechanism of Action

The mechanism of action of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites, inhibiting or modulating the activity of these targets. The piperazine ring and dimethoxyphenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide
  • 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
  • 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dihydroxyphenyl)piperazine-1-carboxamide

Uniqueness

Compared to similar compounds, 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is unique due to the presence of the 3,4-dimethoxyphenyl group. This group can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes, making it more effective in certain therapeutic applications.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-28-18-8-7-15(13-19(18)29-2)22-21(27)26-11-9-25(10-12-26)14-20-23-16-5-3-4-6-17(16)24-20/h3-8,13H,9-12,14H2,1-2H3,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKUIODOZNRRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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